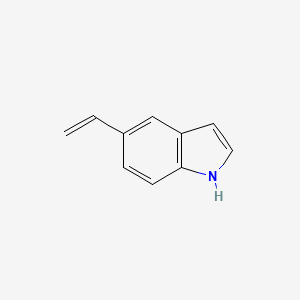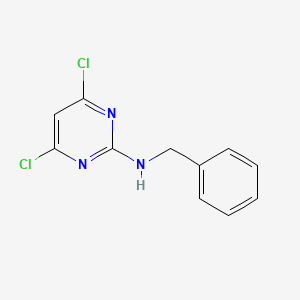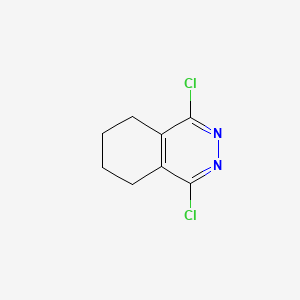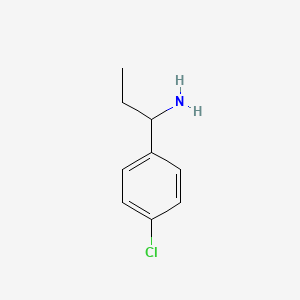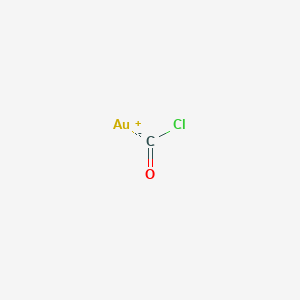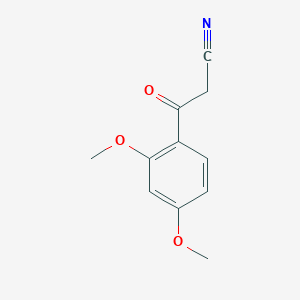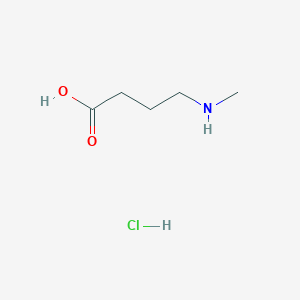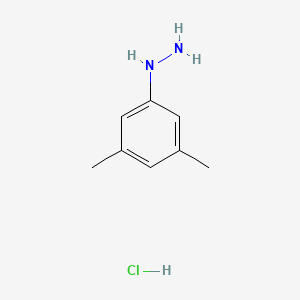
Chlorhydrate de 3,5-diméthylphénylhydrazine
Vue d'ensemble
Description
3,5-Dimethylphenylhydrazine hydrochloride: is an organic compound with the molecular formula C8H13ClN2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with two methyl groups at the 3 and 5 positions. This compound is typically found as a white to pale brown powder and is soluble in water .
Applications De Recherche Scientifique
3,5-Dimethylphenylhydrazine hydrochloride has several applications in scientific research :
Chemistry: It is used in the synthesis of indole derivatives through the Fischer indole synthesis protocol.
Biology: It is involved in the biological evaluation of novel antitubercular compounds.
Medicine: It is used in the development of drugs targeting drug-resistant strains of Mycobacterium tuberculosis.
Industry: It serves as an intermediate in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
It is known to participate in the fischer indole synthesis protocol, which suggests that it may interact with enzymes or proteins involved in this process .
Mode of Action
It is known to participate in the Fischer indole synthesis protocol, a chemical reaction that produces indole derivatives
Biochemical Pathways
3,5-Dimethylphenylhydrazine hydrochloride is involved in the Fischer indole synthesis protocol . This process is used in the biological evaluation of novel antitubercular indolecarboxamide derivatives against drug-susceptible and drug-resistant Mycobacterium tuberculosis strains .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
It is known to participate in the Fischer indole synthesis protocol, suggesting that it may facilitate the production of indole derivatives . These derivatives have been evaluated for their antitubercular activity .
Action Environment
It is recommended to store the compound in a cool place, in a tightly closed container, and away from strong oxidizing agents .
Analyse Biochimique
Biochemical Properties
3,5-Dimethylphenylhydrazine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of indole derivatives through the Fischer indole synthesis protocol . This compound interacts with various enzymes and proteins, including hydrazine derivatives and ketones, to form hydrazones. The nature of these interactions involves nucleophilic addition reactions, where the nitrogen atom in 3,5-Dimethylphenylhydrazine hydrochloride acts as a nucleophile, attacking the carbonyl carbon of ketones to form stable hydrazone products .
Cellular Effects
3,5-Dimethylphenylhydrazine hydrochloride has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms. Additionally, 3,5-Dimethylphenylhydrazine hydrochloride can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 3,5-Dimethylphenylhydrazine hydrochloride involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain oxidoreductases, thereby affecting redox reactions within the cell. Furthermore, 3,5-Dimethylphenylhydrazine hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dimethylphenylhydrazine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,5-Dimethylphenylhydrazine hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3,5-Dimethylphenylhydrazine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, 3,5-Dimethylphenylhydrazine hydrochloride can induce toxic effects, including oxidative stress, cellular damage, and alterations in organ function. Threshold effects have been observed, where a specific dosage range triggers noticeable biochemical and physiological changes .
Metabolic Pathways
3,5-Dimethylphenylhydrazine hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and hydrolases, influencing metabolic flux and metabolite levels. The compound can undergo biotransformation, leading to the formation of metabolites that may have distinct biochemical properties. These metabolic pathways play a crucial role in determining the compound’s overall effects on cellular function and organismal health .
Transport and Distribution
The transport and distribution of 3,5-Dimethylphenylhydrazine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biochemical effects and toxicity. Understanding the transport mechanisms is essential for predicting the compound’s behavior in biological systems .
Subcellular Localization
3,5-Dimethylphenylhydrazine hydrochloride exhibits specific subcellular localization patterns. It can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of 3,5-Dimethylphenylhydrazine hydrochloride can affect its activity and function, influencing its interactions with biomolecules and its overall biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylphenylhydrazine hydrochloride typically involves the following steps :
Diazotization: 3,5-Dimethylaniline is reacted with hydrochloric acid and sodium nitrite at low temperatures (-5 to 0°C) to form a diazonium salt.
Reduction: The diazonium salt is then reduced using stannous chloride dihydrate in hydrochloric acid to yield 3,5-Dimethylphenylhydrazine.
Hydrochloride Formation: The resulting hydrazine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: The industrial production of 3,5-Dimethylphenylhydrazine hydrochloride follows similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise temperature control to maintain the integrity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dimethylphenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines depending on the substituent introduced.
Comparaison Avec Des Composés Similaires
- 3,4-Dimethylphenylhydrazine hydrochloride
- 2,5-Dimethylphenylhydrazine hydrochloride
- 4-Ethylphenylhydrazine hydrochloride
Comparison: 3,5-Dimethylphenylhydrazine hydrochloride is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positioning makes it particularly useful in the synthesis of certain indole derivatives and in the development of antitubercular agents .
Propriétés
IUPAC Name |
(3,5-dimethylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-3-7(2)5-8(4-6)10-9;/h3-5,10H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBQANBNDXZFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505732 | |
| Record name | (3,5-Dimethylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60481-36-9 | |
| Record name | Hydrazine, (3,5-dimethylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60481-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dimethylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethylphenylhydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


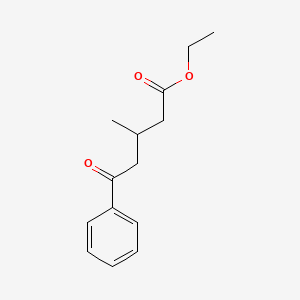
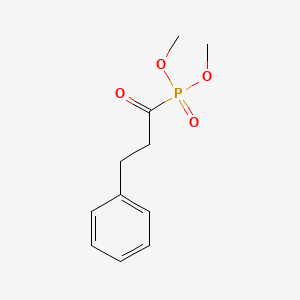
![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)
![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)
![1H-Imidazo[4,5-C]pyridine-2(3H)-thione](/img/structure/B1315146.png)
